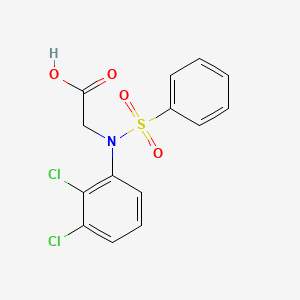
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine, commonly known as DCPG, is a potent and selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Amino Acid Metabolism in Plants :
- Glycine plays a crucial role in the metabolism of simple organic acids and amino acids in plants, serving as precursors for sugar synthesis (Wang & Burris, 1963).
Plant Stress Resistance :
- Glycine betaine (GB) and proline are important organic osmolytes that accumulate in plants in response to environmental stresses. These compounds are thought to protect enzyme and membrane integrity and aid in osmotic adjustment in stressed plants (Ashraf & Foolad, 2007).
Neurotransmission :
- Glycine is a non-essential amino acid with key roles in excitatory and inhibitory neurotransmission. It has been found to significantly improve subjective sleep quality and may influence other neurotransmitter systems (Bannai & Kawai, 2012).
Agricultural Herbicides :
- Glyphosate, a derivative of glycine, is extensively used as a broad-spectrum herbicide. The environmental and health impacts of glyphosate and its metabolites have been a subject of significant study and debate (Peillex & Pelletier, 2020).
Cellular Metabolism Regulation :
- Beyond its role as an osmolyte, glycine betaine also influences cellular metabolism, regulating enzymes involved in various metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders (Figueroa-Soto & Valenzuela-Soto, 2018).
Antiinflammatory and Cytoprotective Effects :
- Glycine demonstrates protective effects in various pathological states, including antiinflammatory, immunomodulatory, and cytoprotective actions, making it a potential treatment strategy for inflammatory diseases (Zhong et al., 2003).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-7-4-8-12(14(11)16)17(9-13(18)19)22(20,21)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKBWLZHNTQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)
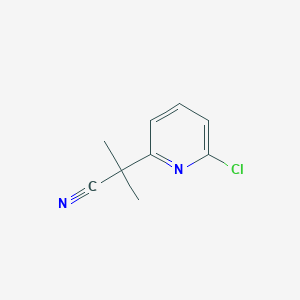
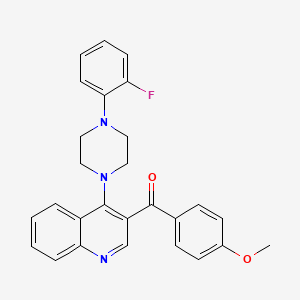
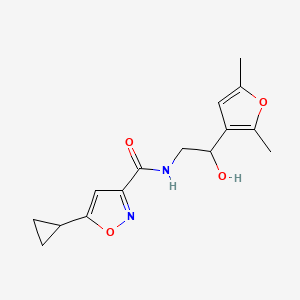
![Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2407819.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)
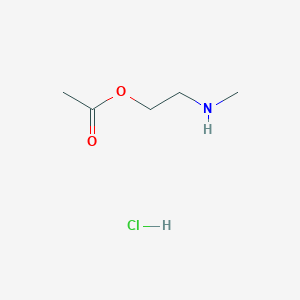
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide](/img/structure/B2407824.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)
![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)
![4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2407829.png)
![(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine](/img/structure/B2407830.png)
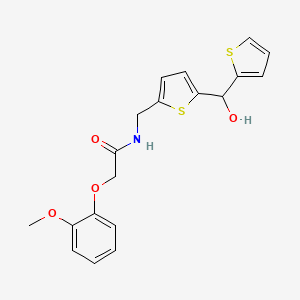
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)